2,3-Pentanedione

Flavor Chemistry Brewing Science Sensory Analysis

2,3-Pentanedione (acetyl propionyl; CAS 600-14-6) is a C5 aliphatic vicinal diketone (α-diketone) with molecular formula C5H8O2 and a molecular weight of 100.12 g/mol. The compound appears as a yellow-green oily liquid with a boiling point of 110–112 °C, a melting point of −52 °C, a density of 0.957–0.958 g/mL at 25 °C, and water solubility of 60 g/L at 15 °C.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 600-14-6
Cat. No. B165514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Pentanedione
CAS600-14-6
Synonyms2,3-pentanedione
acetyl propionyl
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCCC(=O)C(=O)C
InChIInChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3
InChIKeyTZMFJUDUGYTVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 6.67X10+4 at 15 °C
Miscible with ethanol, diethyl ether, and acetone
66.7 mg/mL at 15 °C
insoluble in glycerol and water;  miscible with alcohol, propylene glycol, fixed oils
1 ml in 3 ml 50% alcohol (in ethanol)

2,3-Pentanedione (CAS 600-14-6): Technical Baseline and Procurement Context


2,3-Pentanedione (acetyl propionyl; CAS 600-14-6) is a C5 aliphatic vicinal diketone (α-diketone) with molecular formula C5H8O2 and a molecular weight of 100.12 g/mol [1]. The compound appears as a yellow-green oily liquid with a boiling point of 110–112 °C, a melting point of −52 °C, a density of 0.957–0.958 g/mL at 25 °C, and water solubility of 60 g/L at 15 °C . 2,3-Pentanedione occurs naturally in butter, cocoa, coffee, and various roasted foodstuffs, and is widely employed as a flavoring agent (FEMA 2841) to impart buttery, caramel, toasted, and honey-like notes to food and beverage products [2]. In industrial contexts, the compound serves as a chemical building block for the synthesis of heterocyclic derivatives, including quinoxalines and indoles, via condensation reactions with diamines and aniline derivatives . It is also a key reference standard in analytical methods for vicinal diketone quantification in beer and workplace air monitoring .

Why Vicinal Diketone Analogs Cannot Be Interchanged with 2,3-Pentanedione


2,3-Pentanedione belongs to the vicinal diketone (α-diketone) class, which includes structurally similar compounds such as 2,3-butanedione (diacetyl), 2,3-hexanedione, 3,4-hexanedione, and the regioisomeric 2,4-pentanedione (acetylacetone). Despite their common α-diketone backbone, these analogs differ markedly in chain length, carbonyl spacing, physicochemical properties, flavor impact, chemical reactivity, and toxicological potency. Procurement decisions that treat these compounds as interchangeable without quantitative justification risk product failure, regulatory non-compliance, and analytical inaccuracy. For instance, 2,4-pentanedione exhibits substantially different boiling point (140 °C vs. 110–112 °C), water solubility (160 g/L vs. 60 g/L), and tautomeric behavior due to its 1,3-diketone structure, rendering it unsuitable as a direct substitute in applications requiring the characteristic α-diketone reactivity or specific flavor profile of 2,3-pentanedione [1]. Similarly, 2,3-butanedione, while sharing a 1,2-diketone motif, possesses a markedly lower odor threshold (~0.004–0.1 μg/g vs. 0.02–1.0 μg/g) and a higher chemical reactivity toward arginine substrates, leading to divergent sensory outcomes and differential respiratory toxicity profiles [2][3]. The evidence compiled below quantitatively substantiates why 2,3-pentanedione must be selected based on verifiable performance criteria rather than assumed class-level equivalence.

2,3-Pentanedione Quantitative Differentiation Evidence: Comparator-Based Performance Data


Flavor Threshold and Sensory Profile Differentiation vs. 2,3-Butanedione (Diacetyl)

2,3-Pentanedione exhibits a flavor threshold approximately 10-fold higher than that of 2,3-butanedione (diacetyl) in aqueous matrices. Specifically, in beer, the flavor threshold for 2,3-pentanedione is approximately 1.0 mg/L, whereas diacetyl is detected at approximately 0.1 mg/L [1][2]. In water, the odor threshold for 2,3-pentanedione is reported as 0.02 μg/g, compared to 0.004 μg/g for 2,3-butanedione—a 5-fold difference [3]. Sensory descriptors further differentiate the two compounds: 2,3-pentanedione contributes honey-like and toasted caramel notes, while diacetyl is characterized by a pronounced buttery flavor [4]. This differential sensory impact has direct implications for product formulation and quality control in the food and beverage industry.

Flavor Chemistry Brewing Science Sensory Analysis

Respiratory Toxicity Potency: Quantitative Fibrosis Incidence vs. 2,3-Butanedione and 2,3-Hexanedione

In a 2-week whole-body inhalation study in rats, 2,3-pentanedione (PD) and 2,3-butanedione (BD) produced comparable incidences of bronchial fibrosis at exposure concentrations of 150 and 200 ppm. At 150 ppm, bronchial fibrosis was observed in 6/6 PD-exposed rats and 4/6 BD-exposed rats in the post-exposure evaluation; at 200 ppm, fibrosis occurred in 5/5 PD rats and 5/5 BD rats [1]. In contrast, 2,3-hexanedione (HD) exhibited markedly lower fibrogenicity, with bronchial fibrosis observed in only 2/12 HD-exposed rats at 200 ppm [1]. The chemical reactivity of the diketones with an arginine substrate decreased with increasing chain length (BD > PD > HD), correlating with the observed respiratory toxicity [1]. The U.S. NIOSH has established an 8-hour recommended exposure limit (REL) of 9.3 ppb for 2,3-pentanedione, compared to 5 ppb for diacetyl, reflecting slightly lower but comparable toxicological concern [2].

Inhalation Toxicology Occupational Health Pulmonary Fibrosis

Analytical Method Specificity: GC-MS Detection Limit vs. Diacetyl

A GC-MS method employing derivatization with 4,5-dichloro-1,2-diaminobenzene was developed for the simultaneous quantification of 2,3-pentanedione and diacetyl in beer. The detection limit for the 2,3-pentanedione derivative (6,7-dichloro-2-methyl-3-ethylquinoxaline, DCMEQ) was 0.0007 mg/L, while the detection limit for the diacetyl derivative was 0.0002 mg/L in the toluene extract [1]. The determination limits were 0.001 mg/L and 0.0007 mg/L, respectively [1]. For workplace air monitoring, a derivatization method using o-phenylenediamine-treated silica gel tubes followed by GC-NPD analysis achieved limits of detection in the range of 5–10 ng/sample for 2,3-pentanedione and related α-diketones, with quantitative recovery for analyte concentrations from 0.1 μg to approximately 500 μg per sample [2]. An HPLC-UV method validated for workplace air monitoring achieved a limit of quantification of 0.00078 mg/m³ for 2,3-pentanedione based on an air sample volume of approximately 10 L [3].

Analytical Chemistry Chromatography Quality Control

Physicochemical Property Differentiation vs. 2,4-Pentanedione (Acetylacetone)

2,3-Pentanedione (vicinal diketone) and 2,4-pentanedione (acetylacetone; 1,3-diketone) are regioisomers with the same molecular formula (C5H8O2) but fundamentally different physicochemical properties arising from their distinct carbonyl spacing. 2,3-Pentanedione exhibits a boiling point of 110–112 °C and water solubility of 60 g/L at 15 °C . In contrast, 2,4-pentanedione has a boiling point of 140 °C and water solubility of 160 g/L at 20 °C [1]. Additionally, 2,4-pentanedione exists in keto-enol tautomeric equilibrium (enol form predominates in the liquid state), a property absent in the vicinal 2,3-isomer, which profoundly influences its metal-chelating behavior and synthetic utility [1]. The density of 2,3-pentanedione is 0.957–0.958 g/mL at 25 °C, while 2,4-pentanedione has a higher density of 0.975 g/mL [1].

Physical Chemistry Solvent Selection Process Chemistry

Enzymatic Substrate Specificity vs. Vicinal Diketone Homologs

In a study evaluating the substrate specificity of a purified fusion protein (Fdh1p-Bdh1p(His)6) with butanediol dehydrogenase activity, 2,3-pentanedione was converted to its corresponding diol product with a specific stereoisomeric composition. Under identical reaction conditions (50 mM substrate, 20 h reaction time), the enzyme accepted 2,3-pentanedione as well as other aliphatic diketones including 2,3-butanedione, 2,3-hexanedione, and 3,4-hexanedione [1]. While the enzyme accepted all tested diketones, the stereochemical outcome and conversion efficiency are chain-length dependent. This class-level acceptance does not imply identical kinetic parameters; enzyme affinity (Km) and turnover (kcat) vary with chain length and carbonyl positioning. Separate studies on diacetyl reductase from chicken liver confirm that reduction kinetics differ among diacetyl, 2,3-pentanedione, methylglyoxal, and ethyl pyruvate, with Michaelis constants showing substrate-specific variation [2].

Biocatalysis Enzyme Kinetics Biotechnology

2,3-Pentanedione Application Scenarios Based on Verified Differential Evidence


Beer Fermentation Quality Control and VDK Management

Brewery quality control laboratories utilize 2,3-pentanedione analytical reference standards to monitor vicinal diketone (VDK) levels during fermentation and maturation. The compound's flavor threshold of approximately 1.0 mg/L—10-fold higher than diacetyl's 0.1 mg/L—dictates distinct sensory management strategies [1]. Brewers employ analytical methods including headspace GC-MS (LOD ~0.0007 mg/L for derivatized 2,3-pentanedione) and HPLC with fluorometric detection to quantify free 2,3-pentanedione and its precursor α-acetohydroxybutyrate [2][3]. The ratio of diacetyl to 2,3-pentanedione serves as a diagnostic marker for microbial contamination, as spoilage bacteria typically produce diacetyl but not 2,3-pentanedione [4]. Procurement of certified reference standards of 2,3-pentanedione (≥96% purity) is essential for calibration curve generation and method validation in brewery analytical workflows.

Food Flavor Formulation and Sensory Modulation

Flavor chemists and food technologists formulate with 2,3-pentanedione (FEMA 2841) to impart toasted, buttery, caramel, and honey-like notes to baked goods, confectionery, dairy products, and beverages. The compound's odor threshold in water (0.02 μg/g) and characteristic aroma profile (descriptors: toasted, buttery, caramel) differentiate it from the sharper buttery note of diacetyl (threshold 0.004 μg/g) [1]. At a typical application concentration of 0.48 μg/g at 0.3% dosage, 2,3-pentanedione contributes a theoretical odor activity value (OAV) of 24 [1]. The compound is supplied at ≥96% purity (FCC, FG grade) for flavor applications, with natural occurrence documented in butter, cocoa, coffee, and roasted nuts [2]. Formulators seeking a less potent buttery-caramel impact than diacetyl can utilize 2,3-pentanedione at proportionally higher concentrations to achieve the desired flavor intensity without sensory overpowering.

Occupational Exposure Monitoring and Industrial Hygiene

Industrial hygienists and occupational health laboratories procure 2,3-pentanedione analytical standards and derivatization reagents (e.g., o-phenylenediamine) to implement validated air monitoring methods in flavor manufacturing, coffee roasting, and food processing facilities. NIOSH has established an 8-hour recommended exposure limit (REL) of 9.3 ppb for 2,3-pentanedione, based on its structural and toxicological similarity to diacetyl (REL: 5 ppb) and evidence of comparable respiratory fibrogenicity in animal models [1]. Validated sampling methods include collection on o-phenylenediamine-treated silica gel tubes, on-tube derivatization to stable quinoxaline derivatives, and analysis via GC-NPD (LOD 5–10 ng/sample) or HPLC-UV (LOQ 0.00078 mg/m³) [2][3]. Procurement of high-purity analytical standards (≥97.5% GC) and validated sampling media is essential for compliance with occupational exposure assessment requirements and for generating defensible exposure data in epidemiological investigations.

Organic Synthesis: Heterocycle and Indole Derivative Preparation

2,3-Pentanedione serves as a versatile α-diketone building block in organic synthesis, enabling the preparation of heterocyclic compounds via condensation reactions. Specifically, the compound reacts with o-phenylenediamine under acid-catalyzed conditions (e.g., citric acid) to yield 2-ethyl-3-methylquinoxaline, a substituted quinoxaline derivative with potential pharmaceutical and materials science applications [1]. Additionally, 2,3-pentanedione undergoes Pd-catalyzed reductive condensation with aniline to produce 2-ethyl-3-methyl-1H-indole [1]. The compound also participates in acid-catalyzed condensation with phenols to generate bisphenol derivatives [1]. The lower boiling point of 2,3-pentanedione (110–112 °C) compared to 2,4-pentanedione (140 °C) facilitates milder reaction conditions and easier post-reaction removal of excess reagent. Synthetic chemists should select 2,3-pentanedione rather than its regioisomer when vicinal carbonyl reactivity is required for cyclocondensation or when the specific ethyl/methyl substitution pattern of the resulting heterocycle is desired.

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